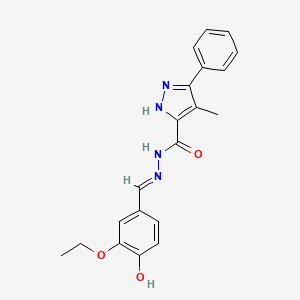
(E)-N'-(3-ethoxy-4-hydroxybenzylidene)-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-N'-(3-ethoxy-4-hydroxybenzylidene)-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide is a useful research compound. Its molecular formula is C20H20N4O3 and its molecular weight is 364.405. The purity is usually 95%.
BenchChem offers high-quality (E)-N'-(3-ethoxy-4-hydroxybenzylidene)-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-N'-(3-ethoxy-4-hydroxybenzylidene)-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Molecular Docking and Spectroscopic Studies
- Molecular Docking and Spectroscopy: A study by (Karrouchi et al., 2021) explored a similar compound, focusing on its synthesis, molecular docking, and spectroscopic studies. This research revealed potential applications in the development of anti-diabetic agents through the compound's interaction with 4AMJ protein.
Synthesis and Structure Elucidation
- Synthesis Techniques: Research by (Alotaibi et al., 2018) detailed the synthesis process of a closely related compound. This involved acid-catalyzed reactions and structural confirmation through various spectroscopic methods.
Derivative Synthesis for Biological Applications
- Creation of Derivatives for Biological Studies: In a study by (Abou-Zied & El-Mansory, 2014), pyrazolopyrazole derivatives were synthesized, which are structurally similar to the subject compound. These derivatives have potential applications in various biological studies.
Anti-Tumor Properties
- Anti-Tumor Research: Nassar et al. (2015) conducted a study (Nassar, Atta-Allah, & Elgazwy, 2015) focusing on novel pyrazole derivatives as anti-tumor agents. This indicates the potential use of similar compounds in cancer research.
Application in Lung Cancer Treatment
- Lung Cancer Cell Inhibition: A study by (Zheng et al., 2009) on pyrazole-5-carbohydrazide hydrazone derivatives found significant inhibitory effects on A549 lung cancer cells, suggesting the application of related compounds in lung cancer treatment.
Corrosion Inhibition and Surface Protection
- Corrosion Inhibition: Research conducted by (Paul, Yadav, & Obot, 2020) investigated the use of carbohydrazide-pyrazole compounds in corrosion protection, highlighting their potential in industrial applications for metal surface protection.
Cytotoxicity Studies
- Cytotoxicity Analysis: A study by (Hassan, Hafez, & Osman, 2014) synthesized new pyrazole and pyrazolo[1,5-a]pyrimidine derivatives and evaluated their cytotoxicity against Ehrlich Ascites Carcinoma cells.
Fluorescence Probe Development
- Fluorescence Sensing: Wei et al. (2022) developed a fluorescence probe based on a pyrazole derivative (Wei et al., 2022) for detecting aluminum and iron ions, suggesting potential applications in chemical sensing.
Antimicrobial Activity
- Antimicrobial Research: Abdelrahman et al. (2020) explored the antimicrobial activity of pyrazole derivatives (Abdelrahman et al., 2020), indicating the potential of similar compounds in developing new antimicrobial agents.
Propiedades
IUPAC Name |
N-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]-4-methyl-3-phenyl-1H-pyrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3/c1-3-27-17-11-14(9-10-16(17)25)12-21-24-20(26)19-13(2)18(22-23-19)15-7-5-4-6-8-15/h4-12,25H,3H2,1-2H3,(H,22,23)(H,24,26)/b21-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRDPOVJIXSUREJ-CIAFOILYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=NNC(=O)C2=C(C(=NN2)C3=CC=CC=C3)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=N/NC(=O)C2=C(C(=NN2)C3=CC=CC=C3)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(5-hydroxy-2,2-dimethyl-4-oxo-3,4-dihydro-2H-chromen-7-yl)oxy]acetic acid](/img/structure/B2781471.png)
![3-Azabicyclo[3.1.0]hexane-3-carbonyl chloride](/img/structure/B2781472.png)
![3-[1-(2,6-dichloro-5-fluoropyridin-3-yl)-N-phenylformamido]propanamide](/img/structure/B2781473.png)
![7-(3-chlorobenzyl)-1-(2-methoxyethyl)-3,9-dimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2781477.png)
![Tert-butyl 3-[1-(cyanomethylcarbamoyl)cyclobutyl]-3-hydroxypiperidine-1-carboxylate](/img/structure/B2781478.png)
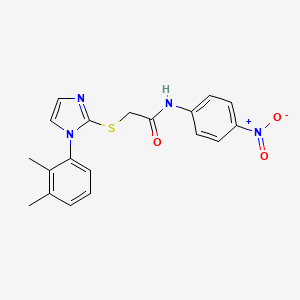
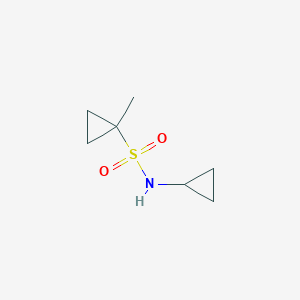
![Methyl 6-(4-cyanobenzoyl)-6-azaspiro[2.5]octane-1-carboxylate](/img/structure/B2781481.png)
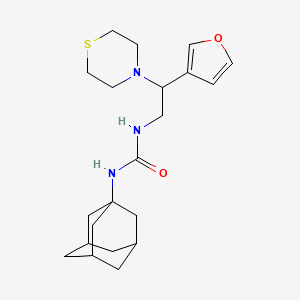
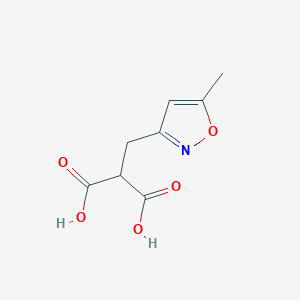

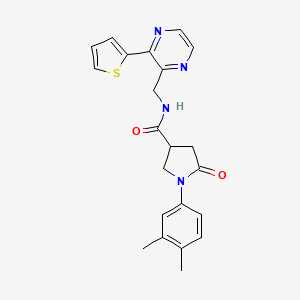
![N-[5-(Difluoromethyl)-2-fluorophenyl]prop-2-enamide](/img/structure/B2781489.png)
![5-bromo-N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2781491.png)